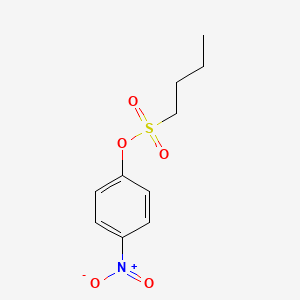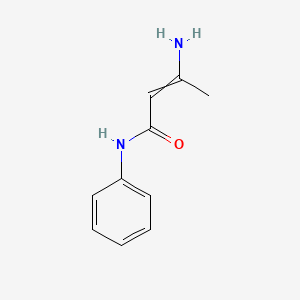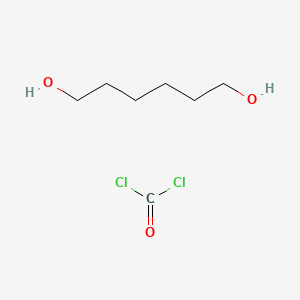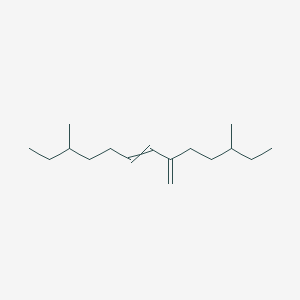
N-(2,6-Dimethylphenyl)-2-iodobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)-2-iodobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to a butanamide chain, which is further substituted with a 2,6-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-iodobutanamide typically involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent, followed by iodination. One common method involves the acylation of 2,6-dimethylaniline with butanoyl chloride in the presence of a base such as pyridine to form N-(2,6-dimethylphenyl)butanamide. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(2,6-Dimethylphenyl)-2-iodobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield N-(2,6-dimethylphenyl)-2-azidobutanamide, while reduction with lithium aluminum hydride can produce N-(2,6-dimethylphenyl)-2-aminobutanamide .
科学研究应用
N-(2,6-Dimethylphenyl)-2-iodobutanamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2,6-Dimethylphenyl)-2-iodobutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial effects .
相似化合物的比较
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound is structurally similar but contains a chlorine atom instead of an iodine atom.
N-(2,6-Dimethylphenyl)-2-piperazin-1-yl-acetamide: Another related compound with a piperazine ring instead of a butanamide chain.
Uniqueness
N-(2,6-Dimethylphenyl)-2-iodobutanamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro and piperazine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or functional groups .
属性
CAS 编号 |
60119-84-8 |
|---|---|
分子式 |
C12H16INO |
分子量 |
317.17 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-2-iodobutanamide |
InChI |
InChI=1S/C12H16INO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |
InChI 键 |
VVLXDNYGDBFXFP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


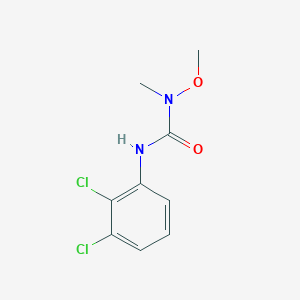

![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
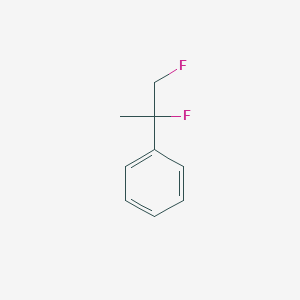
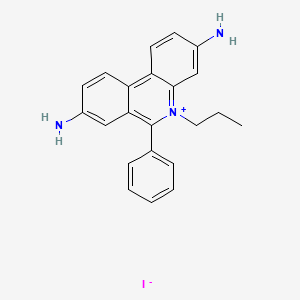
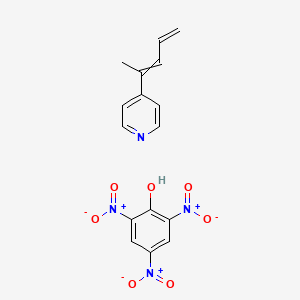
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
